molecular formula C22H21N5O5 B2521149 N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941887-32-7

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2521149
CAS No.: 941887-32-7
M. Wt: 435.44
InChI Key: MZTLCEIJFORIIO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a potent and selective chemical inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically developed for oncological research. This quinazolinone-derived compound acts as a PARP-1 inhibitor, a key mechanism for investigating synthetic lethality in BRCA-deficient cancers. By competitively inhibiting PARP enzymatic activity , it prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are lethal in cancer cells with homologous recombination deficiencies. Its primary research value lies in its application as a tool compound for studying DNA damage response pathways, evaluating combination therapies with DNA-damaging agents, and exploring resistance mechanisms in various cancer cell lines and models. This product is offered for research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-13-8-9-18(31-3)16(10-13)24-19(28)11-26-17-7-5-4-6-15(17)21(29)27(22(26)30)12-20-23-14(2)25-32-20/h4-10H,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTLCEIJFORIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to the presence of oxadiazole and quinazoline moieties, which are known for their diverse pharmacological properties.

Structural Overview

The compound features a methoxy and methyl-substituted phenyl ring, an oxadiazole ring, and a dihydroquinazoline acetamide structure. This unique configuration suggests potential interactions with various biological targets.

The mechanism of action for this compound is not fully elucidated; however, based on its structural components, it is likely to interact with specific molecular targets through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects such as apoptosis in cancer cells or inhibition of specific pathways involved in disease progression.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. For instance:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated its efficacy against MCF-7 breast cancer cells by increasing p53 expression and caspase-3 cleavage levels, leading to apoptosis .
  • Molecular Docking Studies : Molecular docking analyses suggest that the compound engages in strong hydrophobic interactions with target proteins similar to those seen with established anticancer agents like Tamoxifen .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer effects, the 1,2,4-oxadiazole derivatives have been associated with anti-inflammatory and antioxidant activities. These properties are crucial for mitigating oxidative stress-related diseases and may enhance the therapeutic profile of the compound .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of oxadiazole derivatives:

StudyFindings
MDPI Study Compounds showed significant anticancer activity with IC50 values in the micromolar range against MCF-7 cells .
ACS Publications Highlighted the ability of 1,3,4-oxadiazole derivatives to inhibit key enzymes involved in cancer cell proliferation .
Recent Advances Identified that modifications to the oxadiazole core can enhance bioactivity and selectivity against specific cancer targets .

Scientific Research Applications

Anticancer Potential

Preliminary studies on similar quinazoline derivatives indicate potential anticancer activities. The incorporation of oxadiazole moieties may enhance the compound's ability to interact with cancer cell pathways. Research into related compounds has shown that modifications at the quinazoline core can lead to increased potency against various cancer cell lines.

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit antimicrobial properties. The presence of the oxadiazole group is particularly noteworthy as it has been linked to enhanced antibacterial and antifungal activities. Future studies could explore the specific interactions of N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide with microbial targets.

Enzyme Inhibition

The unique structure of this compound suggests potential as an enzyme inhibitor. Similar quinazoline derivatives have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases and proteases. Investigating the binding affinities of this compound with relevant biological targets could yield valuable insights into its therapeutic applications.

Neuroprotective Effects

Some derivatives of quinazoline have demonstrated neuroprotective effects in preclinical studies. The potential for this compound to act on neurodegenerative pathways warrants further investigation.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps may include:

  • Formation of the Quinazoline Core : Utilizing appropriate precursors to construct the quinazoline framework.
  • Oxadiazole Integration : Introducing the oxadiazole group through condensation reactions.
  • Final Acetamide Formation : Completing the synthesis by attaching the acetamide functionality.

Each synthetic step requires careful optimization to maximize yield and purity .

Case Studies and Research Insights

While comprehensive data on this specific compound is limited due to a lack of extensive research publications, several studies on related compounds provide insights into its potential applications:

Study FocusFindings
Anticancer ActivityQuinazoline derivatives showed significant inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesCompounds with oxadiazole groups demonstrated enhanced activity against various bacterial strains.
Enzyme InhibitionSimilar compounds were effective inhibitors of specific kinases involved in cancer progression.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s yield is unreported, but analogous benzoxazine derivatives achieved 60–75% yields via EDCl/HOBt-mediated coupling .
  • Bioactivity Data: No direct studies on the target compound exist, but structural analogs show hypoglycemic () and anti-inflammatory () effects.
  • NMR Analysis : Substituents on the quinazoline-dione (e.g., oxadiazole vs. benzoxazine) significantly alter chemical shifts in regions corresponding to C=O and aromatic protons .

Q & A

Q. What are the primary synthetic routes for this compound, and how are intermediates validated?

The synthesis involves multi-step protocols, including cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by coupling reactions to attach the quinazoline and acetamide moieties. Key steps include:

  • Oxadiazole formation : Cyclization under dehydrating conditions with reagents like hydrazides (e.g., via hydrazide-carboxylic acid coupling) .
  • Quinazoline functionalization : Alkylation or nucleophilic substitution to introduce the 3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) group .
  • Acetamide linkage : Amide bond formation using chloroacetyl chloride or carbodiimide-mediated coupling . Intermediates are validated via TLC , HPLC , and NMR to confirm purity and structural fidelity .

Q. Which characterization techniques are critical for confirming its structural identity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (quinazoline, oxadiazole) and acetamide methyl/methoxy groups (e.g., δ 3.8 ppm for -OCH₃) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed [M+H]+ at m/z 430.2) .
  • Infrared (IR) spectroscopy : Detects carbonyl stretches (1667 cm⁻¹ for amide C=O) and oxadiazole ring vibrations .

Q. What structural motifs contribute to its biological activity?

  • Quinazoline core : Known to inhibit enzymes like cyclooxygenase (COX) via π-π stacking and hydrogen bonding .
  • Oxadiazole moiety : Enhances metabolic stability and bioavailability through hydrophobic interactions .
  • Methoxy groups : Modulate solubility and target binding via steric and electronic effects .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst use : Potassium carbonate or triethylamine accelerates amide bond formation .
  • Temperature control : Low temperatures (0–25°C) reduce hydrolysis of chloroacetyl intermediates .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures enhances purity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antibacterial or anti-inflammatory efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing vs. cell-based COX inhibition) .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to isolate pharmacophores .
  • Batch purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Molecular docking : Predict binding to COX-2 or bacterial dihydrofolate reductase using software like AutoDock .
  • In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., COX-2 inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy, methyl, or oxadiazole groups .
  • Bioactivity profiling : Test analogs against bacterial strains (e.g., S. aureus) and inflammatory markers (e.g., TNF-α) .
  • Computational QSAR : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with activity .

Q. What strategies assess its stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Plasma stability : Expose to human plasma and quantify parent compound remaining after 24h .
  • Thermal analysis : DSC/TGA evaluates melting points and thermal decomposition thresholds .

Q. How can computational modeling guide its pharmacokinetic optimization?

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
  • MD simulations : Simulate blood-brain barrier penetration or protein binding using GROMACS .

Q. What experimental controls ensure reproducibility in biological assays?

  • Positive controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
  • Vehicle controls : Test DMSO or ethanol solvents at working concentrations to exclude solvent effects .
  • Replicate experiments : Perform triplicate runs with independent compound batches .

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